molecular formula C24H46O4 B1668124 Butylene glycol dicaprate CAS No. 4196-74-1

Butylene glycol dicaprate

Cat. No. B1668124
CAS RN: 4196-74-1
M. Wt: 398.6 g/mol
InChI Key: PBFGMXZRJIUGKU-UHFFFAOYSA-N
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Description

Butylene glycol dicaprate is a biochemical.

Scientific Research Applications

Fermentation and Production

Butylene glycol dicaprate is related to 2,3-Butylene glycol, a fermentation product from various carbohydrate substrates. This compound has been explored for its potential in producing butadiene, a starting material for synthetic rubber and other chemicals (Olson & Johnson, 1948).

Cosmetic Applications

In the cosmetic industry, butylene glycol and related compounds like hexylene glycol and ethoxydiglycol are used as humectants, emulsifiers, plasticizers, and solvents. They are generally recognized for their low toxicity and minimal skin irritation properties (Butylene Glycol et al., 1985).

Nanotechnology and Drug Delivery

Butylene glycol dicaprate is also relevant in the field of nanotechnology, particularly in the formation of nanocapsules for drug delivery. One study demonstrates the use of nanocapsules with polyethylene glycol–poly butylene adipate–poly ethylene glycol (PEG–PBA–PEG) as a shell, indicating potential applications in pharmaceuticals (Esmaeili et al., 2011).

Biodegradable Polymers

Innovations in biodegradable polymers have included the use of compounds such as poly(butylene furandicarboxylate)-b-poly(ethylene glycol), where butylene glycol derivatives play a crucial role. These materials show promise in biomedical applications due to their adjustable degradation rates and mechanical properties (Hu et al., 2018).

Gas Separation and Filtration

PolyActive block copolymers, containing poly(butylene terephthalate) (PBT) and poly(ethylene glycol) (PEG) segments, where butylene glycol derivatives form part of the structure, are studied for CO2 separation from light gases. This application is significant for environmental and industrial processes (Rahman et al., 2015).

properties

CAS RN

4196-74-1

Product Name

Butylene glycol dicaprate

Molecular Formula

C24H46O4

Molecular Weight

398.6 g/mol

IUPAC Name

3-decanoyloxybutyl decanoate

InChI

InChI=1S/C24H46O4/c1-4-6-8-10-12-14-16-18-23(25)27-21-20-22(3)28-24(26)19-17-15-13-11-9-7-5-2/h22H,4-21H2,1-3H3

InChI Key

PBFGMXZRJIUGKU-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCCC(C)OC(=O)CCCCCCCCC

Canonical SMILES

CCCCCCCCCC(=O)OCCC(C)OC(=O)CCCCCCCCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Butylene glycol dicaprate;  Decanoic acid, 1-methyl-1,3-propanediyl ester;  Decanoic acid, 1-methyltrimethylene ester.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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